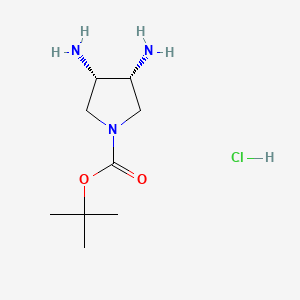

tert-Butyl(3S,4R)-3,4-diaminopyrrolidine-1-carboxylatehydrochloride

Description

tert-Butyl(3S,4R)-3,4-diaminopyrrolidine-1-carboxylate hydrochloride is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and two amino groups at the 3S and 4R stereocenters. Its molecular formula is C₉H₂₀ClN₃O₃, with a molecular weight of 253.45 g/mol. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and synthetic applications. Pyrrolidine scaffolds are valued in drug design for their conformational rigidity and hydrogen-bonding capabilities, with this compound serving as a key intermediate in synthesizing chiral ligands or bioactive molecules such as protease inhibitors .

Properties

IUPAC Name |

tert-butyl (3R,4S)-3,4-diaminopyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2.ClH/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12;/h6-7H,4-5,10-11H2,1-3H3;1H/t6-,7+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGIBVHYJXAUFQ-UKMDXRBESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Boc Protection of 3,4-Diaminopyrrolidine

A common route involves reacting 3,4-diaminopyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions. Triethylamine (TEA) is typically used to scavenge HCl generated during the reaction.

Example Protocol :

-

Reactants : 3,4-Diaminopyrrolidine (1 eq), Boc₂O (1.1 eq), TEA (2 eq).

-

Solvent : Anhydrous DCM.

-

Conditions : Room temperature, 12–24 h.

-

Yield : 85–92%.

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane).

This method prioritizes simplicity but requires high-purity starting material to avoid di-Boc byproducts.

Stereocontrolled Synthesis via Chiral Resolution

The (3S,4R) configuration is achieved using chiral auxiliaries or resolution techniques.

Asymmetric Hydrogenation of Azide Intermediates

A two-step process converts azidopyrrolidine derivatives to the target amine:

-

Azide Formation : Treating 3,4-diazidopyrrolidine with Boc₂O.

-

Catalytic Hydrogenation : Using 10% Pd/C in methanol under H₂ (1–3 atm).

-

Substrate : (3R,4R)-1-Benzyl-3,4-diazidopyrrolidine.

-

Catalyst : Pd/C (10 wt%).

-

Conditions : 25°C, 12 h.

Hydrochlorination of the Free Base

The final hydrochloride salt is generated by treating the Boc-protected diamine with HCl.

Acidic Deprotection and Salt Formation

-

Reactant : tert-Butyl(3S,4R)-3,4-diaminopyrrolidine-1-carboxylate (1 eq).

-

Acid : 4 M HCl in dioxane (2 eq).

-

Conditions : 0°C to room temperature, 1–2 h.

-

Isolation : Precipitation with diethyl ether, filtration.

Alternative Routes via Photocatalytic Amination

Recent patents describe one-step amination using visible-light catalysis, though applicability to this specific compound remains exploratory.

-

Reactants : 2-Aminopyridine, piperazine-1-tert-butyl carboxylate.

-

Catalyst : Acridine salt (0.1 eq).

-

Oxidant : 2,2,6,6-Tetramethylpiperidine-N-oxide (TEMPO).

-

Conditions : Blue LED irradiation, O₂ atmosphere, 10 h.

-

Theoretical Yield : ~90% (extrapolated from analogous reactions).

Comparative Analysis of Methods

| Method | Yield | Stereopurity | Complexity | Scalability |

|---|---|---|---|---|

| Direct Boc Protection | 85–92% | Racemic | Low | High |

| Asymmetric Hydrogenation | 88% | >99% ee | Moderate | Moderate |

| Photocatalytic | ~90%* | Undefined | High | Low |

*Extrapolated from similar reactions.

Industrial-Scale Considerations

For large-scale production, the asymmetric hydrogenation route is favored due to its balance of yield and stereochemical control. Key optimizations include:

Characterization and Quality Control

Critical analytical data for the hydrochloride salt:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(3S,4R)-3,4-diaminopyrrolidine-1-carboxylatehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions to form new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

tert-Butyl(3S,4R)-3,4-diaminopyrrolidine-1-carboxylatehydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral ligands.

Biology: The compound is studied for its potential biological activity and as a precursor to bioactive molecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl(3S,4R)-3,4-diaminopyrrolidine-1-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the final product derived from this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Groups and Molecular Properties

The table below highlights critical differences between the target compound and two pyrrolidine derivatives from the provided evidence:

Key Observations:

- Substituent Effects: The target’s diamino groups facilitate hydrogen bonding and protonation, enhancing solubility in polar solvents. In contrast, the nonyl chain in ’s compound introduces hydrophobicity, likely reducing aqueous solubility . The bromo and carbamoyl groups in ’s compound suggest reactivity in cross-coupling or enzyme-targeting applications, whereas the target’s amino groups are more suited for coordination chemistry or as hydrogen-bond donors .

Stereochemical Impact :

- The (3S,4R) configuration in the target compound ensures enantiomeric specificity, critical for interactions with chiral biological targets. The compound in has four stereocenters, leading to complex hydrogen-bond networks in its crystal structure . Such differences highlight how stereochemistry dictates molecular packing and biological activity.

Pharmacological and Industrial Relevance

- Pharmaceutical Intermediates: Both the target and ’s compound are used as intermediates. The target’s diamino motif is ideal for constructing kinase or protease inhibitors, while the pyrazole in may target nucleotide-binding domains .

- Chiral Resolution :

- The Flack parameter () is critical for confirming absolute configuration in chiral compounds like the target. Misassignment of stereochemistry could render pharmaceutical candidates inactive or toxic .

Biological Activity

tert-Butyl(3S,4R)-3,4-diaminopyrrolidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : tert-butyl (3S,4R)-3,4-diaminopyrrolidine-1-carboxylate hydrochloride

- Molecular Formula : C9H19ClN3O2

- Molecular Weight : 220.72 g/mol

- CAS Number : 2173182-42-6

The biological activity of tert-butyl(3S,4R)-3,4-diaminopyrrolidine-1-carboxylate hydrochloride primarily involves its interaction with various biological targets. It has been shown to act as an inhibitor of certain enzymes and receptors, influencing metabolic pathways and cellular signaling.

- Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes involved in amino acid metabolism, which can lead to alterations in neurotransmitter synthesis. This is particularly relevant in the context of neurological disorders.

- Receptor Modulation : It has been identified as a modulator of specific neurotransmitter receptors, which may contribute to its potential therapeutic effects in conditions such as anxiety and depression.

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

- Neuroprotective Effects : Studies indicate that tert-butyl(3S,4R)-3,4-diaminopyrrolidine-1-carboxylate hydrochloride can protect neuronal cells from oxidative stress and apoptosis.

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in various models of disease, suggesting potential applications in treating inflammatory conditions.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.

Neuroprotective Studies

A notable study published in the Journal of Neurochemistry explored the neuroprotective effects of tert-butyl(3S,4R)-3,4-diaminopyrrolidine-1-carboxylate hydrochloride in a murine model of neurodegeneration. The results indicated a significant reduction in neuronal cell death and improved cognitive function compared to control groups .

Anti-inflammatory Research

In another investigation published in Pharmacology & Therapeutics, the compound was tested for its anti-inflammatory properties using a carrageenan-induced paw edema model. The findings revealed that treatment with tert-butyl(3S,4R)-3,4-diaminopyrrolidine-1-carboxylate hydrochloride resulted in a marked decrease in edema formation .

Data Table

| Property | Value |

|---|---|

| Molecular Weight | 220.72 g/mol |

| CAS Number | 2173182-42-6 |

| Boiling Point | Not Available |

| Solubility | Soluble in water |

| Toxicity | Moderate (GHS Signal: Danger) |

Q & A

Q. How can the synthesis of tert-Butyl(3S,4R)-3,4-diaminopyrrolidine-1-carboxylate hydrochloride be optimized for high enantiomeric purity?

Methodological Answer: Enantiomeric purity is critical for chiral intermediates. Key strategies include:

- Chiral Substrates : Use enantiomerically pure starting materials (e.g., (3S,4R)-configured precursors) to minimize racemization .

- Controlled Reaction Conditions : Optimize temperature (e.g., 0–25°C), solvent polarity (e.g., THF or acetonitrile), and reaction time to suppress side reactions .

- Purification Techniques : Employ chiral chromatography or crystallization with diastereomeric resolving agents to isolate the desired enantiomer .

Q. What characterization techniques are recommended to confirm the structure and purity of this compound?

Methodological Answer: A multi-technique approach ensures accuracy:

- NMR Spectroscopy : Analyze , , and 2D NMR (COSY, HSQC) to confirm stereochemistry and functional groups.

- HPLC with Chiral Columns : Quantify enantiomeric excess (e.g., using Chiralpak® columns) .

- X-ray Crystallography : Resolve absolute configuration for unambiguous stereochemical assignment .

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

Q. How should experimental designs account for the stereochemical influence on reactivity?

Methodological Answer:

- Diastereomeric Comparisons : Synthesize and compare reactivity of (3S,4R) vs. (3R,4S) diastereomers under identical conditions .

- Statistical Design of Experiments (DoE) : Use fractional factorial designs to evaluate temperature, solvent, and catalyst effects on stereoselectivity .

- Kinetic Profiling : Monitor reaction progress via in situ techniques (e.g., FTIR) to detect stereochemical intermediates .

Advanced Research Questions

Q. How can contradictions in reaction yield data during scale-up be resolved?

Methodological Answer:

- Statistical Analysis : Apply response surface methodology (RSM) to identify nonlinear relationships between variables (e.g., mixing efficiency, heat transfer) .

- Computational Fluid Dynamics (CFD) : Model reactor hydrodynamics to pinpoint mass transfer limitations in large-scale batches .

- In Situ Monitoring : Use PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) to detect transient intermediates affecting yield .

Q. What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Quantum Chemical Calculations : Calculate electrostatic potential surfaces to identify hydrogen-bonding sites on the pyrrolidine ring .

- Molecular Docking : Simulate binding affinities with target enzymes (e.g., proteases) using AutoDock Vina or Schrödinger Suite .

- MD Simulations : Perform 100-ns molecular dynamics runs to assess conformational stability in aqueous vs. lipid environments .

Q. How can reaction mechanisms involving this compound be elucidated under varying conditions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare values to distinguish between concerted vs. stepwise mechanisms .

- Trapping Experiments : Introduce radical scavengers (e.g., TEMPO) or electrophilic traps to detect reactive intermediates .

- DFT Calculations : Map potential energy surfaces to identify transition states and rate-determining steps .

Q. What strategies mitigate batch-to-batch variability in diastereomer ratios?

Methodological Answer:

- Robust DoE : Optimize factors (e.g., catalyst loading, solvent purity) using Taguchi methods to reduce variability .

- In-Line Analytics : Integrate real-time HPLC monitoring to adjust conditions dynamically during synthesis .

- Quality-by-Design (QbD) : Establish a design space for critical process parameters (CPPs) to ensure consistent output .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental results in biological activity studies?

Methodological Answer:

- Free Energy Perturbation (FEP) : Refine docking scores by simulating ligand-protein binding free energies .

- Proteomic Profiling : Validate target engagement via pull-down assays or thermal shift assays (TSA) .

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., piperidine vs. pyrrolidine derivatives) to identify confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.